molecular formula C15H21ClN4O3 B2843259 Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate CAS No. 2402838-39-3

Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B2843259
CAS No.: 2402838-39-3
M. Wt: 340.81
InChI Key: BMVASLQDOIUZDP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine backbone modified with a tert-butyl carboxylate group and a 2-chloropyrimidine-5-carbonylamino substituent.

Properties

IUPAC Name

tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-11(5-7-20)19-12(21)10-8-17-13(16)18-9-10/h8-9,11H,4-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVASLQDOIUZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₂₁ClN₄O₃
  • Molecular Weight : 340.80 g/mol
  • CAS Number : 2402838-39-3

The structure of the compound includes a piperidine ring, which is often associated with biological activity due to its ability to interact with various biological targets.

Medicinal Chemistry

Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate has been explored for its potential as a therapeutic agent in treating various diseases:

  • Anticancer Activity : Studies have indicated that compounds containing chloropyrimidine moieties exhibit cytotoxic effects against cancer cell lines. The presence of the piperidine ring may enhance the binding affinity to biological targets, making it a candidate for further development in cancer therapeutics .
  • Antimicrobial Properties : Research has shown that similar compounds can possess antimicrobial activity. The incorporation of the chloropyrimidine group may contribute to this effect, making it suitable for developing new antibiotics .

Neuropharmacology

The piperidine structure is known for its role in neuropharmacology. Compounds like this compound may influence neurotransmitter systems and have been investigated for:

  • Cognitive Enhancers : Initial studies suggest that modifications to piperidine derivatives can lead to improved cognitive function, potentially aiding in conditions such as Alzheimer's disease .

Enzyme Inhibition Studies

The compound's structure suggests potential as an enzyme inhibitor. Research has focused on:

  • Targeting Kinases : The chloropyrimidine component is known to interact with various kinases, which are critical in cell signaling pathways. Inhibition of these enzymes can lead to therapeutic benefits in diseases characterized by dysregulated signaling pathways .

Data Table: Summary of Applications

Application AreaPotential BenefitsReferences
Medicinal ChemistryAnticancer and antimicrobial properties
NeuropharmacologyPossible cognitive enhancement
Enzyme InhibitionTargeting kinases for therapeutic interventions

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of chloropyrimidine derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a need for further development and testing in vivo .

Case Study 2: Neuropharmacological Effects

Research conducted on piperidine derivatives demonstrated their potential as cognitive enhancers in animal models of Alzheimer's disease. The study found that these compounds improved memory retention and reduced amyloid plaque formation, indicating their promise for future therapeutic applications .

Comparison with Similar Compounds

Thiazol-Containing Derivative

Compound : tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate

  • Key Differences : Replaces the pyrimidine ring with a thiazol scaffold and introduces a nitrobenzoyl group.
  • Synthesis : Achieved via sequential oxidation, amination, and coupling reactions, yielding 97% in the first step and 49% in the second .
  • Implications : The nitro group may enhance electrophilicity, while the thiazol ring could alter solubility and target selectivity compared to pyrimidine-based analogs.

Pyrazolo-Pyrimidine Hybrid

Compound : tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

  • Key Differences : Incorporates a dihydropyrazolo-pyrimidine fused system and an indazolyl group.
  • Physicochemical Properties : Molecular weight 494.5 g/mol, HPLC purity 99.21% .

Halogen-Substituted Derivatives

Bromo-Fluoro Analog

Compound: tert-Butyl 4-[(4-bromo-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate

  • Key Differences : Substitutes the pyrimidine with a bromo-fluoro-nitrophenyl group.
  • Synthesis : Prepared via nucleophilic aromatic substitution in DMF .
  • Implications : Halogen atoms (Br, F) enhance lipophilicity and metabolic stability, which may influence blood-brain barrier penetration—a critical factor for CNS-targeted therapies.

Chloropyrimidine-Piperazine Analog

Compound : tert-Butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate

  • Key Differences : Replaces the piperidine ring with a dimethylpiperazine moiety.
  • Physicochemical Properties : Molecular weight 354.84 g/mol .

Functional Group Variations

Oxazol-Benzylamino Derivative

Compound: tert-Butyl 4-(2-((benzyl(methyl)amino)methyl)oxazol-5-yl)piperidine-1-carboxylate

  • Key Differences: Features an oxazol ring and a benzyl(methyl)amino side chain.
  • Physicochemical Properties : Molecular weight 385.5 g/mol .
  • Implications : The oxazol ring’s electron-rich nature may enhance π-π stacking interactions, while the benzyl group could improve membrane permeability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Source
Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate C₁₅H₂₀ClN₅O₃ ~353.8* 2-Chloropyrimidine, piperidine N/A
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate C₁₇H₂₀N₄O₇S 424.4 Thiazol, nitrobenzoyl 97 (Step 1)
tert-Butyl 4-[(4-bromo-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate C₁₇H₂₃BrN₃O₄ 413.3 Br, NO₂, methyl N/A
tert-Butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate C₁₆H₂₃ClN₄O₃ 354.84 Piperazine, 2-chloropyrimidine N/A
tert-Butyl 4-(2-((benzyl(methyl)amino)methyl)oxazol-5-yl)piperidine-1-carboxylate C₂₂H₃₁N₃O₃ 385.5 Oxazol, benzyl(methyl)amino N/A

*Estimated based on analogous structures.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate, and how is reaction progress monitored?

Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:

Amination: Reacting 2-chloropyrimidine-5-carbonyl chloride with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a base (e.g., triethylamine) to form the amide bond.

Protection/Deprotection: The tert-butyl group acts as a protective moiety, which can later be removed under acidic conditions (e.g., HCl/dioxane) for downstream functionalization.

Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress, with hexane:ethyl acetate (2:1) as a common solvent system . Recrystallization from solvents like ethanol or dichloromethane is employed for purification .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm proton and carbon environments, particularly the tert-butyl group (δ ~1.4 ppm) and pyrimidine ring protons (δ ~8.5–9.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 356.8 for C15_{15}H21_{21}ClN4_4O4_4) .
  • X-ray Crystallography: For unambiguous structural determination, SHELX software refines crystal structures, leveraging high-resolution diffraction data .

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to strong oxidizing agents, as the tert-butyl carbamate group is susceptible to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions or predict biological activity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for intermediates to identify rate-limiting steps in synthesis .
  • Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes) using the chloropyrimidine moiety as a key pharmacophore. PubChem-derived SMILES strings (e.g., CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CN=CC(=N2)Cl) enable virtual screening .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties, such as logP (~2.5) and solubility, to guide medicinal chemistry optimization .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. MS)?

Methodological Answer:

  • Purity Verification: Re-run chromatography (e.g., HPLC with UV detection at 254 nm) to exclude impurities. For example, residual solvents like DMF may obscure NMR signals.
  • Isotopic Labeling: Use 15^15N-labeled precursors to clarify ambiguous peaks in complex heterocyclic systems.
  • Cross-Validation: Compare experimental MS/MS fragmentation patterns with in silico simulations (e.g., CFM-ID) .

Q. What strategies mitigate side reactions during amide bond formation?

Methodological Answer:

  • Controlled Stoichiometry: Use a 1.2:1 molar ratio of acyl chloride to piperidine derivative to minimize unreacted starting material.
  • Low-Temperature Coupling: Conduct reactions at 0–5°C to suppress competing hydrolysis of the acyl chloride.
  • Additive Screening: Catalytic DMAP (4-dimethylaminopyridine) accelerates amidation while reducing dimerization .

Q. How is the compound’s interaction with biomolecules (e.g., enzymes) experimentally validated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD_D) using immobilized enzyme targets.
  • Fluorescence Quenching: Monitor changes in tryptophan fluorescence upon ligand binding to assess conformational changes.
  • Crystallographic Studies: Co-crystallize the compound with target proteins (e.g., kinases) and refine structures using SHELXL .

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